

Application Notes and Protocols for Quantitative PCR Analysis of ENO4 Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EN4

Cat. No.: B2576287

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolase 4 (ENO4) is a glycolytic enzyme that plays a crucial role in cellular metabolism. Predicted to have phosphopyruvate hydratase activity, it is involved in the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a key step in glycolysis.[1][2] Notably, ENO4 is highly expressed in the testis and is essential for sperm motility and male fertility.[2][3] Variants in the ENO4 gene have been associated with male infertility characterized by asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[3] This document provides a detailed protocol for the quantitative analysis of ENO4 gene expression using real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.

Data Presentation

The following table summarizes hypothetical quantitative data for ENO4 gene expression in testicular tissue from fertile and infertile individuals. The data is presented as relative quantification normalized to the reference gene GAPDH, using the delta-delta Ct ($\Delta\Delta Ct$) method.

Sample Group	Biological Replicate	ENO4 Ct	GAPDH Ct	ΔCt (ENO4 - GAPDH)	Average ΔCt	$\Delta\Delta Ct$ (Avg ΔCt Sample - Avg ΔCt Calibrator)	Fold Change ($2^{-\Delta\Delta Ct}$)
Fertile (Calibrator)	1	22.5	18.2	4.3	4.35	0	1.00
	2	22.8	18.4	4.4			
	3	22.6	18.3	4.3			
Infertile	1	25.1	18.3	6.8	6.85	2.5	0.18
	2	25.3	18.4	6.9			
	3	25.2	18.5	6.7			

Table 1: Quantitative Analysis of ENO4 Gene Expression. This table shows a representative dataset comparing ENO4 mRNA levels in testicular biopsies from fertile and infertile individuals. The results indicate a significant downregulation of ENO4 expression in the infertile group compared to the fertile control group.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of ENO4 gene expression.

RNA Extraction

Total RNA should be isolated from testicular tissue or relevant cell lines using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. It is crucial to minimize RNA degradation by using RNase-free reagents and equipment.

RNA Quality and Quantity Assessment

The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be assessed by gel electrophoresis to visualize intact ribosomal RNA bands.

cDNA Synthesis

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

Protocol:

- In an RNase-free tube, combine the following:
 - Total RNA: 1 µg
 - Oligo(dT) primer (10 µM) or Random Hexamers (50 ng/µl): 1 µl
 - dNTP mix (10 mM): 1 µl
 - Nuclease-free water: to a final volume of 13 µl
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Add the following components:
 - 5X Reaction Buffer: 4 µl
 - Reverse Transcriptase (200 U/µl): 1 µl
 - RNase Inhibitor (40 U/µl): 1 µl
- Incubate at 42°C for 60 minutes.
- Inactivate the enzyme by heating at 70°C for 15 minutes.
- The resulting cDNA can be stored at -20°C.

qPCR Primer Design

Primers for ENO4 and selected housekeeping genes (e.g., GAPDH, ACTB, PPIA) should be designed to span exon-exon junctions to avoid amplification of genomic DNA.

Designed Primers:

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)
ENO4	TGGAGCTGAAGGA GAACATCG	CAGGTCATCAGCAG GAAGGTG	150
GAPDH	AATCCCATCACCATC TTCCA	TGGACTCCACGACG TACTCA	121
ACTB	CACCATTGGCAATG AGCGGTTC	AGGTCTTTGCGGAT GTCCACGT	174
PPIA	CATCCTAAAGCATAC GGGTCCTG	AGTCTTGGCAGTGC AGATGGAG	131

Quantitative PCR (qPCR)

The qPCR reaction is performed using a SYBR Green-based master mix.

Protocol:

- Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice:
 - 2X SYBR Green Master Mix: 10 µl
 - Forward Primer (10 µM): 0.5 µl
 - Reverse Primer (10 µM): 0.5 µl
 - cDNA template (diluted 1:10): 2 µl
 - Nuclease-free water: 7 µl

- Total Volume: 20 μ l
- Aliquot the reaction mix into a 96-well qPCR plate.
- Seal the plate and centrifuge briefly.
- Perform the qPCR using the following cycling conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Melt Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

Data Analysis

Relative quantification of ENO4 gene expression is calculated using the delta-delta Ct ($\Delta\Delta$ Ct) method.

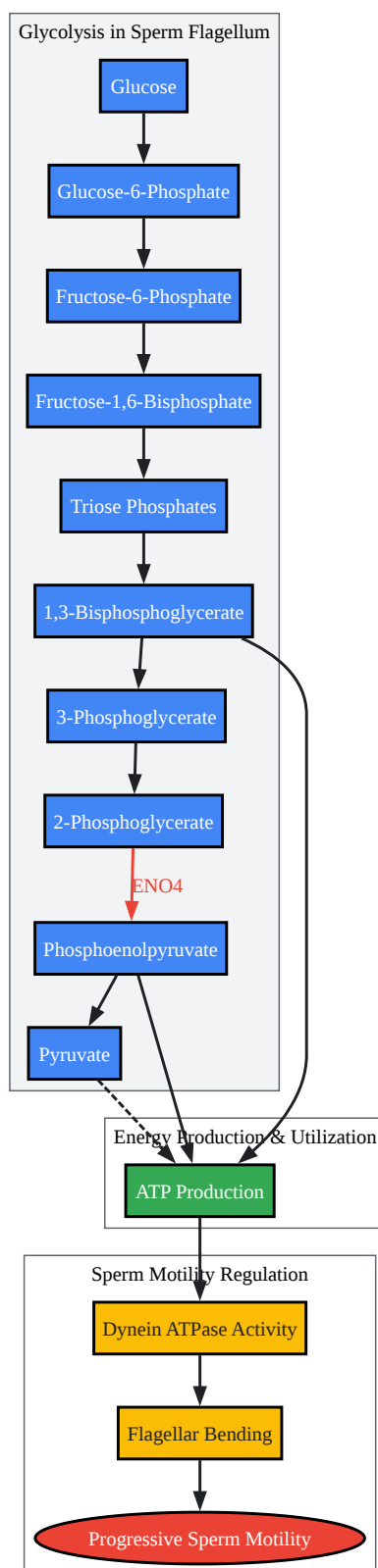
- Normalization: For each sample, calculate the Δ Ct by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ENO4).
 - Δ Ct = Ct(ENO4) - Ct(Housekeeping Gene)
- Calibration: Select one experimental group (e.g., fertile control) as the calibrator. Calculate the average Δ Ct for the calibrator group.
- Calculate $\Delta\Delta$ Ct: For each sample, subtract the average Δ Ct of the calibrator group from its Δ Ct value.
 - $\Delta\Delta$ Ct = Δ Ct(Sample) - Avg Δ Ct(Calibrator)
- Calculate Fold Change: The fold change in gene expression is calculated as $2^{-\Delta\Delta$ Ct}.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for qPCR analysis of ENO4.



[Click to download full resolution via product page](#)

Caption: Role of ENO4 in the glycolytic pathway for sperm motility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alliancegenome.org [alliancegenome.org]
- 2. genecards.org [genecards.org]
- 3. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative PCR Analysis of ENO4 Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2576287#quantitative-pcr-analysis-of-eno4-gene-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

